Purgic acid B
Description
Purgic acid B is a resin glycoside identified in plants of the Convolvulaceae family, particularly in Ipomoea purga and related species. Resin glycosides are amphipathic molecules characterized by oligosaccharide cores esterified with fatty acid aglycones, often exhibiting macrocyclic or acyclic structures . This compound belongs to the purgic acid series, which includes structurally related compounds such as purgic acids C and D. Its exact structure comprises a glycosidic backbone with specific sugar units (e.g., rhamnose, glucose, fucose) and an aglycone moiety derived from hydroxylated fatty acids.
Properties
Molecular Formula |
C52H92O29 |
|---|---|
Molecular Weight |
1181.3 g/mol |
IUPAC Name |
(11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C52H92O29/c1-6-7-13-16-25(17-14-11-9-8-10-12-15-18-28(55)56)74-50-44(36(64)31(59)23(4)72-50)81-52-46(38(66)33(61)27(20-54)76-52)80-49-41(69)43(42(24(5)73-49)77-47-39(67)34(62)29(57)21(2)70-47)78-51-45(37(65)32(60)26(19-53)75-51)79-48-40(68)35(63)30(58)22(3)71-48/h21-27,29-54,57-69H,6-20H2,1-5H3,(H,55,56)/t21-,22-,23-,24+,25+,26-,27-,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1 |
InChI Key |
YTQXXUYELDKIKL-YLGYQDNRSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)O |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)C)O)O)O)O |
Synonyms |
purgic acid B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Purgic acid B is compared below with three structurally related resin glycosides: purgic acids C/D , multifidins , and QM-series compounds .
Taxonomic Distribution
- Purgic acids are exclusive to Ipomoea purga, whereas QM-series compounds are found in Quamoclit pennata. This taxonomic separation correlates with structural variations, such as the presence of macrocyclic vs. acyclic aglycones .
Q & A
Basic Research Questions
Q. How is the structural elucidation of Purgic acid B validated, and what analytical techniques are critical for resolving ambiguities in its glycosidic linkages?
- Methodological Answer : Structural validation requires a combination of 2D NMR (COSY, HSQC, HMBC) to map proton-proton and carbon-proton correlations, particularly for glycosidic bond configurations. For example, the α-L-rhamnopyranosyl and β-D-fucopyranosyl linkages in this compound are confirmed via NOESY/ROESY experiments to establish spatial proximity . Mass spectrometry (LC-MS/MS) with high resolution (HRMS) is essential for verifying molecular weight (CₙHₘOₓ) and fragmentation patterns. XlogP values (-1.906) derived from computational models (e.g., ALOGPS) should align with experimental hydrophobicity assays to resolve discrepancies in stereochemical assignments .
Q. What experimental protocols are recommended for assessing the bioactivity of this compound in preliminary in vitro studies?
- Methodological Answer : Use a tiered approach:
Cell viability assays (MTT or resazurin) to screen cytotoxic effects across multiple cell lines (e.g., cancer vs. normal cells).
Targeted enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) with strict controls for false positives (e.g., pre-incubation with enzyme substrates).
Dose-response curves (IC₅₀ calculations) validated via triplicate runs and statistical models (e.g., nonlinear regression in GraphPad Prism).
Reproducibility requires adherence to guidelines in for documenting experimental conditions (solvents, temperatures, purity thresholds ≥95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as divergent IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from variability in:
- Compound purity : Validate via HPLC-UV/ELSD and orthogonal methods (e.g., NMR purity analysis).
- Assay conditions : Standardize buffer pH, incubation times, and cell passage numbers. For example, differences in serum concentration (FBS 5% vs. 10%) can alter protein binding and bioavailability .
- Data normalization : Use robust positive/negative controls (e.g., cisplatin for cytotoxicity) and apply correction factors for batch effects. Meta-analyses using random-effects models (RevMan software) can quantify heterogeneity across studies .
Q. What strategies optimize the synthetic yield of this compound while minimizing stereochemical byproducts?
- Methodological Answer : Key considerations include:
- Glycosylation conditions : Use Schmidt’s trichloroacetimidate method with BF₃·OEt₂ catalysis for β-selectivity in glucose linkages. Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with ceric ammonium molybdate staining .
- Protecting group strategy : Temporary silyl ethers (TBDMS) for hydroxyl groups reduce side reactions.
- Post-synthesis purification : Combine flash chromatography (hexane:EtOAc gradient) with preparative HPLC (C18 column, 0.1% TFA modifier) to isolate stereoisomers.
Yield improvements (>30%) are achievable via DoE (Design of Experiments) frameworks, such as Taguchi arrays, to test variables (temperature, catalyst loading) .
Q. How should researchers design studies to investigate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Follow a systematic SAR workflow:
Scaffold modification : Synthesize derivatives with truncated sugar chains (e.g., removal of β-D-quinovopyranosyl units) to assess glycosylation impact.
In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like TNF-α or NF-κB. Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (ka, kd) .
Comparative bioassays : Test analogs in parallel with parent compound under identical conditions. Apply LASSO regression (R package glmnet) to identify structural descriptors (e.g., logP, polar surface area) correlating with activity .
Data Contradiction and Validation
Q. What statistical approaches are suitable for reconciling conflicting data on this compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Outlier detection : Apply Grubbs’ test to identify anomalous data points in metabolic half-life (t₁/₂) measurements.
- Covariate adjustment : Use mixed-effects models (e.g., lme4 in R) to account for inter-lab variability in microsome activity (CYP450 isoform ratios).
- Cross-validation : Compare results across species (human vs. rat microsomes) and validate with recombinant CYP3A4/CYP2D6 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
